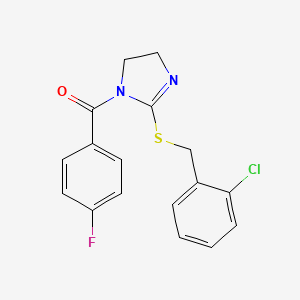
(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone is a chemical compound that has been synthesized by researchers for various scientific research applications. This compound is known for its potential as a drug candidate, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis and Characterization :
- A study by Shahana and Yardily (2020) describes the synthesis and characterization of compounds related to (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone. They focused on synthesizing novel compounds and characterized them using UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Theoretical vibrational spectra were interpreted using density functional theory calculations. The study provided insights into the structural optimization, bonding features, and harmonic vibrational wave numbers of the compounds, making it significant for understanding the properties and potential applications of such chemical entities in various scientific fields (Shahana & Yardily, 2020).
Biological Activity and Antibacterial Potential :
- Nagaraju et al. (2018) explored the biological activity of thiophene derivatives, which are structurally related to the compound . They highlighted that substituted thiophenes exhibit a wide range of biological activities, including antibacterial, antifungal, and antioxidant properties. This implies that (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone could potentially have similar biological activities, making it a candidate for further investigation in pharmaceutical applications (Nagaraju et al., 2018).
Antioxidant Activity :
- Reddy et al. (2015) synthesized urea, thiourea, and selenourea derivatives with thiazole moieties, structurally related to the target compound. They conducted in vitro antioxidant activity tests, indicating the potential of these compounds as potent antioxidant agents. This suggests that (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone could be explored for its antioxidant properties (Reddy et al., 2015).
Optical Properties and Material Science Applications :
- Volpi et al. (2017) conducted research on derivatives of imidazole, akin to the compound in focus. Their study on the synthesis and characterization of these derivatives revealed significant optical properties, including absorption and fluorescence spectra. These findings are essential for applications in material science, such as the development of luminescent materials and optical sensors (Volpi et al., 2017).
Corrosion Inhibition in Industrial Applications :
- Fergachi et al. (2018) investigated a compound structurally similar to (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone for its corrosion inhibition properties. They found that the compound effectively inhibited corrosion in an acidic medium, suggesting potential industrial applications for the target compound in protecting metals against corrosion (Fergachi et al., 2018).
Pharmaceutical Research and Antipsychotic Potential :
- Wise et al. (1987) synthesized and evaluated a series of compounds, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which bear structural similarity to the compound . Their research aimed to develop new antipsychotic agents. This points to the possibility of exploring (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone in pharmaceutical research, particularly in the development of novel antipsychotic medications (Wise et al., 1987).
properties
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2OS/c18-15-4-2-1-3-13(15)11-23-17-20-9-10-21(17)16(22)12-5-7-14(19)8-6-12/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFBRUKAXNEZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2537154.png)
![methyl 4-({[(5-fluoro-2-pyridin-4-yl-1H-indol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B2537155.png)
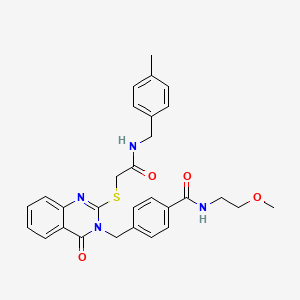
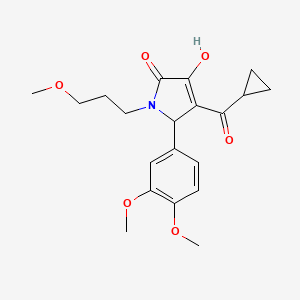
![tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate](/img/structure/B2537160.png)
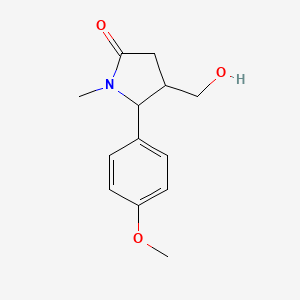
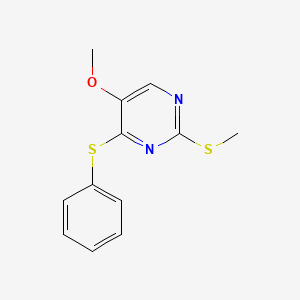
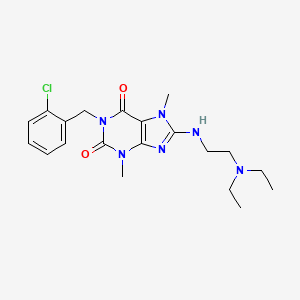
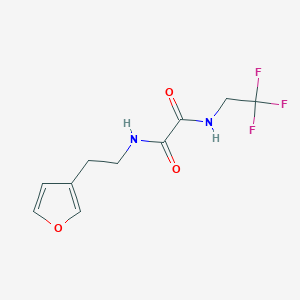


![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537171.png)

![5-Nitro-6-phenoxyimidazo[2,1-b][1,3]thiazole](/img/structure/B2537176.png)